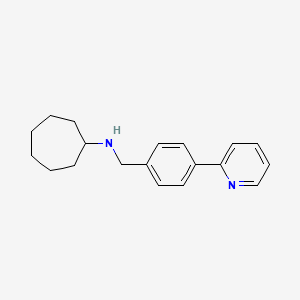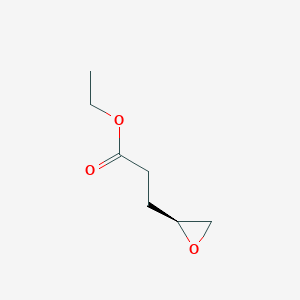
(2S)-2-Oxiranepropanoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Oxiranepropanoic acid ethyl ester: is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2S)-2-Oxiranepropanoic acid ethyl ester can be synthesized through the esterification of (2S)-2-Oxiranepropanoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of esters like this compound often involves the use of acid chlorides or anhydrides as intermediates . These intermediates react with ethanol in the presence of a base to yield the desired ester . Additionally, transesterification reactions, where an ester is converted into another ester through the exchange of the alkoxy group, can also be employed .
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-2-Oxiranepropanoic acid ethyl ester undergoes various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution .
Common Reagents and Conditions:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (2S)-2-Oxiranepropanoic acid and ethanol.
Reduction: Reduction of the ester with lithium aluminum hydride results in the formation of the corresponding alcohol.
Nucleophilic Substitution: The ester can react with nucleophiles such as Grignard reagents to form tertiary alcohols.
Major Products Formed:
Hydrolysis: (2S)-2-Oxiranepropanoic acid and ethanol.
Reduction: The corresponding alcohol.
Nucleophilic Substitution: Tertiary alcohols.
Applications De Recherche Scientifique
(2S)-2-Oxiranepropanoic acid ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of (2S)-2-Oxiranepropanoic acid ethyl ester involves the ring-opening reaction of the oxirane group by nucleophiles . This reaction is typically catalyzed by acids or bases and results in the formation of a β-hydroxypropyl ester . The molecular targets and pathways involved in this reaction include the activation of the oxirane ring and the subsequent nucleophilic attack by the carboxylate anion .
Comparaison Avec Des Composés Similaires
Ethyl acetate: A simple ester with a similar structure but lacks the oxirane ring.
Methyl butyrate: Another ester with a fruity aroma, commonly used in the food and fragrance industry.
Isopentyl acetate: Known for its banana-like odor, used in flavorings and perfumes.
Uniqueness: (2S)-2-Oxiranepropanoic acid ethyl ester is unique due to the presence of the oxirane ring, which imparts distinct reactivity and chemical properties compared to other esters . This structural feature allows it to participate in specific ring-opening reactions that are not possible with simpler esters .
Propriétés
IUPAC Name |
ethyl 3-[(2S)-oxiran-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-9-7(8)4-3-6-5-10-6/h6H,2-5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZSRRBSNGQXRR-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@H]1CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B6318150.png)
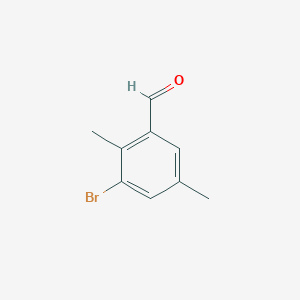
![Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine](/img/structure/B6318186.png)
![Cycloheptyl-[4-(4-methyl-piperazin-1-yl)-benzyl]-amine](/img/structure/B6318191.png)
![Cycloheptyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318196.png)
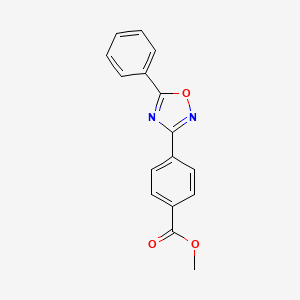
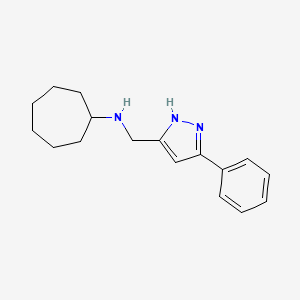
![(4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318204.png)
![Cycloheptyl-[3-(2-methyl-2H-tetrazol-5-yl)-benzyl]-amine](/img/structure/B6318208.png)
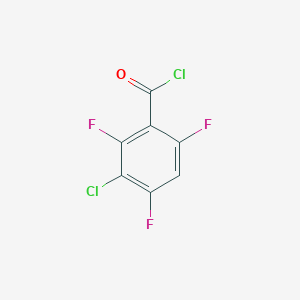
![Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine](/img/structure/B6318226.png)
